6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine
Description
Properties
IUPAC Name |
6-methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-6-13-10-4-3-8(12-2)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISNWKURCQMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268036-95-8 | |
| Record name | 6-methoxy-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylphenol with methoxyacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues Within the 1,4-Benzoxazine Family
A. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
- Substituents : Bromine at position 6, methyl at position 3.
- Key Differences : Bromine’s electronegativity and larger atomic radius compared to methoxy may alter binding affinity and steric interactions.
- Activity : Bromo-substituted benzoxazines are intermediates in synthesizing kinase inhibitors (e.g., VEGFR-2), but their potency is lower than methoxy-bearing analogs in antiangiogenic models .
B. 2,3-Dihydro-1,4-benzoxazine (Unsubstituted Core)
- Substituents: No functional groups at positions 4 or 4.
- Activity : Demonstrates moderate antiangiogenic activity (IC50 ~40.8 nM for VEGFR-2 inhibition) but lacks the enhanced selectivity seen in substituted derivatives .
C. 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines
- Substituents : Aromatic groups at position 4.
- Activity : Improved cytotoxicity against cancer cell lines (e.g., hypoxic tumor inhibition via hypoxia-induced gene downregulation) due to enhanced π-π stacking interactions .
Comparison with Heterocyclic Analogues
A. 1,4-Benzodioxines
- Structure : Benzene fused to a 1,4-dioxane ring (two oxygen atoms).
- Activity : Weaker VEGFR-2 inhibition (IC50 >85 μM for lipoxygenase inhibition) compared to benzoxazines, highlighting the importance of nitrogen in kinase binding .
B. 3,1-Benzothiazines
- Structure : Benzene fused to a thiazine ring (one sulfur, one nitrogen).
- Key Differences : Sulfur’s larger size and lower electronegativity versus oxygen alter electronic distribution.
- Activity : Moderate matriptase-2 inhibition but inferior to benzoxazines in tumor microenvironment modulation .
Pharmacological Performance
Table 1: Comparative Bioactivity of Selected 1,4-Benzoxazine Derivatives
Table 2: Comparison with Non-Benzoxazine Heterocycles
Mechanistic Insights
- 6-Methoxy-4-methyl derivative : The methoxy group may enhance solubility and hydrogen bonding with kinase active sites (e.g., VEGFR-2’s Asp1046 and Glu885), while the methyl group increases lipophilicity for membrane penetration .
- Bromo vs. Methoxy : Bromine’s steric bulk may hinder binding in deep hydrophobic pockets, whereas methoxy’s electron-donating effects optimize charge interactions .
Biological Activity
6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and related research findings, emphasizing its therapeutic potential.
Chemical Structure and Properties
The chemical formula of 6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine is . The presence of the methoxy group at the 6th position and the methyl group at the 4th position significantly influence its reactivity and biological activity.
6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine exhibits biological activity similar to other indole derivatives. These compounds are known to bind with high affinity to various receptors and influence several biochemical pathways:
- Target Receptors : It interacts with neurotransmitter receptors and enzymes involved in cancer progression.
- Biochemical Pathways : It affects pathways related to apoptosis, inflammation, and cell proliferation.
Biological Activities
Research indicates that this compound may possess a variety of biological activities:
- Anticancer Activity : Studies have shown that benzoxazine derivatives inhibit cancer cell proliferation. For instance, in vitro tests demonstrated significant activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 7.84 µM to 16.2 µM .
- Topoisomerase Inhibition : Benzoxazines have been identified as potential inhibitors of human topoisomerase I, an enzyme crucial for DNA replication. Specific derivatives demonstrated IC50 values lower than camptothecin, a standard topoisomerase inhibitor .
- Antimicrobial Properties : The compound has also shown promise in antimicrobial applications, suggesting its utility in developing new antibiotics .
Research Findings and Case Studies
Several studies have investigated the biological activities of 6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine and related compounds:
| Study | Cell Line/Model | Activity | IC50 (µM) |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Anticancer | 16.2 |
| Study B | PC-3 (Prostate Cancer) | Anticancer | 7.84 |
| Study C | hTopo I Enzyme | Inhibition | 0.0006 (BONC-013) |
Case Study: Anticancer Activity
In a recent study focusing on structure-activity relationships (SAR), various substituted benzoxazines were synthesized and tested for anticancer properties. The presence of specific functional groups significantly enhanced their efficacy against cancer cell lines compared to unsubstituted variants .
Case Study: Topoisomerase I Inhibition
A comprehensive evaluation of benzoxazine derivatives revealed that compounds like BONC-001 exhibited potent inhibition against human topoisomerase I. This study highlights the potential of these compounds in anticancer drug development due to their ability to induce DNA strand breaks .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine and related benzoxazine derivatives?
- Methodological Answer : Benzoxazines are typically synthesized via the Mannich condensation reaction, involving a phenol derivative, a primary amine, and formaldehyde. For 6-methoxy-4-methyl derivatives, substituted phenols (e.g., 3-methoxyphenol) are reacted with methylamine and paraformaldehyde under reflux in a solvent like toluene. Purification often involves column chromatography or recrystallization . Advanced variations include solvent-free methods or microwave-assisted synthesis to improve yield and reduce reaction time . Structural confirmation requires ¹H/¹³C NMR, FT-IR, and elemental analysis to verify the oxazine ring formation and substituent positions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of benzoxazine compounds?
- Methodological Answer :
- ¹H and ¹³C NMR : Critical for identifying hydrogen and carbon environments, such as the oxazine ring protons (~4.0–5.0 ppm) and methoxy/methyl substituents .
- FT-IR : Detects characteristic C-O-C stretching (~1230 cm⁻¹) and N–C–O vibrations (~950 cm⁻¹) in the oxazine ring .
- DSC (Differential Scanning Calorimetry) : Monitors polymerization exotherms and glass transition temperatures (Tg) of polybenzoxazines .
- TGA (Thermogravimetric Analysis) : Evaluates thermal stability and char yield (>40% for many polybenzoxazines) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported thermal stability data for polybenzoxazines derived from similar monomers?
- Methodological Answer : Variations in Tg and degradation temperatures often arise from differences in monomer purity, polymerization conditions, or hydrogen-bonding networks. To resolve contradictions:
- Standardize Polymerization : Use controlled curing cycles (e.g., stepwise heating from 160°C to 240°C) to ensure complete ring-opening polymerization .
- Hydrogen-Bond Analysis : Employ FT-IR or computational methods (e.g., Monte Carlo simulations) to quantify intermolecular interactions, which directly influence thermal stability .
- Cross-Validation : Compare results across multiple characterization techniques (e.g., DMA for Tg validation) to minimize instrumental artifacts .
Q. What strategies are employed to design benzoxazine-based hybrid resins with enhanced thermal and mechanical properties?
- Methodological Answer : Hybridization with epoxy, cyanate esters, or BMI (bismaleimide) resins is common. Key approaches include:
- Co-Polymerization : Blend benzoxazine monomers with epoxy resins (e.g., DGEBA) and cure using dual catalysts (e.g., 2-ethyl-4-methylimidazole with PTSA) to form interpenetrating networks .
- Functional Group Incorporation : Introduce reactive groups (e.g., cyanate esters) into the benzoxazine backbone via post-modification, enabling covalent bonding with other polymers .
- Bio-Based Modifications : Replace petroleum-derived phenols with natural compounds (e.g., naringenin) to create sustainable hybrids with comparable thermomechanical performance .
Q. How can computational modeling optimize the molecular design of benzoxazine derivatives for specific applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict Tg and crosslink density by modeling polymerization pathways and hydrogen-bond interactions .
- DFT (Density Functional Theory) : Calculate electron distribution in substituted benzoxazines to guide the design of monomers with tailored reactivity (e.g., electron-withdrawing groups for faster curing) .
- Machine Learning : Train algorithms on existing datasets to recommend monomer combinations for target properties (e.g., low dielectric constant or high char yield) .
Data Contradiction and Experimental Design
Q. What experimental controls are critical when synthesizing benzoxazine monomers to ensure reproducibility?
- Methodological Answer :
- Solvent Purity : Use anhydrous solvents (e.g., toluene) to prevent side reactions with moisture-sensitive intermediates .
- Stoichiometric Ratios : Maintain precise molar ratios of phenol:amine:formaldehyde (typically 1:1:2) to avoid unreacted residues .
- Inert Atmosphere : Conduct reactions under nitrogen to inhibit oxidation of phenolic precursors .
Q. Why do certain benzoxazine derivatives exhibit lower-than-expected polymerization reactivity, and how can this be mitigated?
- Methodological Answer : Steric hindrance from bulky substituents (e.g., methyl groups at the 4-position) or electron-donating groups (e.g., methoxy) can slow ring-opening. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
